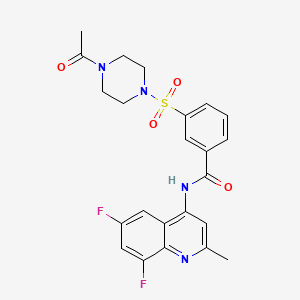

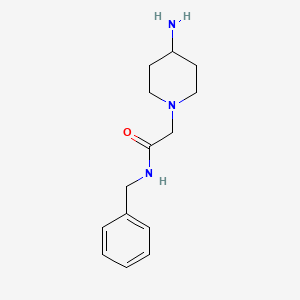

![molecular formula C16H17NO4 B2888420 N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide CAS No. 1119392-28-7](/img/structure/B2888420.png)

N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide, also known as compound X, is a synthetic compound with potential applications in scientific research.

Applications De Recherche Scientifique

Novel Synthetic Methods and Molecular Structures

- A study by Shaabani et al. (2009) introduced a novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This approach, using an aromatic diamine, Meldrum's acid, and an isocyanide, provides an alternative for the synthesis of benzo[b][1,5]diazepine derivatives, compounds with a broad spectrum of biological activities closely related to triflubazam, clobazam, and 1,5-benzodiazepines (Shaabani et al., 2009).

Biological Activities and Pharmacological Applications

- Research by Wu et al. (2017) on benzo[d][1,3]dioxoles fused 1,4-thiazepines highlighted their antitumor activities. The study synthesized novel compounds integrating 1,4-thiazepine and benzo[d][1,3]dioxole moieties, aiming to produce novel compounds with significant antitumor properties. The best anti-tumor activity was observed in compounds against human cancer cell lines, suggesting the pharmaceutical potential of these molecules (Wu et al., 2017).

Molecular Docking and Antimicrobial Evaluation

- The synthesis and evaluation of novel phthalimide derivatives bearing amino acid conjugated anilines, as detailed by Asadollahi et al. (2019), explored their antiepileptic activity. This study utilized molecular docking to understand the interaction of synthesized compounds with gamma-aminobutyric acid (GABA)A receptors. The results indicated that some derivatives significantly increased latency time compared to controls, showing promise for further investigation in epilepsy treatment (Asadollahi et al., 2019).

Fluorescent Reporters and Chemosensory Applications

- Ferreira et al. (2018) investigated heterocyclic amino acids as fluorescent reporters for transition metals. They synthesized unnatural alanine derivatives with a benzoxazole moiety that acted as coordinating and reporting units for transition metal cations. These novel benzoxazolyl-alanines demonstrated sensitive, although not selective, fluorimetric chemosensing abilities, suggesting potential bioinspired fluorescent reporters for metal ions (Ferreira et al., 2018).

Advanced Materials and High-Performance Thermosets

- Agag and Takeichi (2003) synthesized novel benzoxazine monomers containing allyl groups, demonstrating their application in creating high-performance thermosets. These monomers, derived from phenol and Bisphenol A with allylamine and formaldehyde, showcased excellent thermomechanical properties, indicating their use in advanced material applications (Agag & Takeichi, 2003).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-11(2)16(18)17(9-13-4-3-7-19-13)12-5-6-14-15(8-12)21-10-20-14/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECARPQDMZIOEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(CC1=CC=CO1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate](/img/structure/B2888338.png)

![2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide](/img/structure/B2888342.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2888343.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2888344.png)

![(1R,2R,3S,3Ar,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B2888349.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2888354.png)

![(1R,5S)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2888355.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2888356.png)